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Compound of Interest

Compound Name:
Tert-butyl 1,3-dioxoisoindolin-2-

ylcarbamate

Cat. No.: B157167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and key applications of N-tert-butoxycarbonylaminophthalimide. All

quantitative data is summarized in structured tables, and detailed experimental protocols for its

synthesis and use are provided.

Core Properties of N-tert-
butoxycarbonylaminophthalimide
N-tert-butoxycarbonylaminophthalimide, also known as tert-butyl (1,3-dioxoisoindolin-2-

yl)carbamate, is a stable, solid reagent valuable in organic synthesis. It serves as a protected

hydrazine equivalent, most notably as a nitrogen nucleophile in the Mitsunobu reaction for the

conversion of alcohols into protected amines.

Physical and Chemical Properties
The key physicochemical properties of N-tert-butoxycarbonylaminophthalimide are summarized

in the table below.
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Property Value Citations

CAS Number 34387-89-8 [1]

Molecular Formula C₁₃H₁₄N₂O₄ [1]

Molecular Weight 262.26 g/mol [1]

Appearance White to off-white solid/powder

Melting Point 140-145 °C [1]

Solubility
Soluble in Chloroform, DCM,

DMSO

pKa (Predicted) 7.46 ± 0.20 [1]

Storage Store at 2-8°C, sealed and dry

Predicted Spectroscopic Data
While experimental spectra are not readily available in public databases, the expected spectral

characteristics can be reliably predicted based on the functional groups present in the

molecule.

1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.5 - 9.5 br s 1H N-H (Carbamate)

~ 7.8 - 7.9 m 4H Ar-H (Phthalimide)

~ 1.5 s 9H -C(CH₃)₃ (tert-Butyl)

1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 167 Phthalimide C=O

~ 152 Carbamate C=O

~ 134 Aromatic C-H

~ 132 Aromatic Quaternary C

~ 124 Aromatic C-H

~ 82 -C(CH₃)₃ (tert-Butyl Quaternary)

~ 28 -C(CH₃)₃ (tert-Butyl)

1.2.3. Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium N-H Stretch (Carbamate)

~ 3100 - 3000 Weak C-H Stretch (Aromatic)

~ 2980 - 2850 Medium
C-H Stretch (Aliphatic, tert-

Butyl)

~ 1775 & 1715 Strong
C=O Stretch (Phthalimide,

Asymmetric & Symmetric)

~ 1730 Strong C=O Stretch (Carbamate)

~ 1600 Medium C=C Stretch (Aromatic)

~ 1250 & 1150 Strong C-O Stretch (Carbamate)

Experimental Protocols
Detailed methodologies for the synthesis of N-tert-butoxycarbonylaminophthalimide and its

subsequent use in a key synthetic application are provided below.

Synthesis of N-tert-butoxycarbonylaminophthalimide
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The synthesis is a two-step process starting from phthalic anhydride. First, N-aminophthalimide

is prepared, which is then protected with a tert-butoxycarbonyl (Boc) group.

Phthalic Anhydride

Hydrazine Hydrate

N-Aminophthalimide

N-tert-butoxycarbonyl-
aminophthalimide

 Base (e.g., Et₃N)
 Solvent (e.g., DCM)

Di-tert-butyl dicarbonate
(Boc)₂O

 EtOH/H₂O
 0 °C to RT

Click to download full resolution via product page

Synthesis of N-tert-butoxycarbonylaminophthalimide.

Step 1: Synthesis of N-Aminophthalimide[2][3]

Reaction Setup: In a round-bottom flask, suspend phthalic anhydride (1.0 equivalent) in a 1:1

mixture of ethanol and water.

Addition of Hydrazine: Cool the suspension to 0 °C using an ice bath. Slowly add hydrazine

monohydrate (~5.0 equivalents) dropwise to the stirred suspension.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

Workup: Upon completion (monitored by TLC), add excess water to the reaction mixture to

precipitate the product.

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under

vacuum to yield N-aminophthalimide.

Step 2: N-tert-butoxycarbonylation of N-Aminophthalimide[4]

Reaction Setup: Dissolve N-aminophthalimide (1.0 equivalent) in a suitable solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert
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atmosphere (e.g., nitrogen).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or

diisopropylethylamine (DIPEA) (1.1 equivalents).

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1

equivalents), either as a solid or dissolved in a small amount of the reaction solvent.

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by

TLC until the starting material is consumed.

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Separate the organic layer.

Extraction and Purification: Wash the organic layer with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure N-tert-butoxycarbonylaminophthalimide.

Application in Mitsunobu Reaction
N-tert-butoxycarbonylaminophthalimide is an excellent nucleophile for the Mitsunobu reaction,

enabling the conversion of primary and secondary alcohols to the corresponding N-Boc

protected hydrazines with inversion of stereochemistry.
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Reagents

Products & By-products

Alcohol
(R-OH)

N-tert-butoxycarbonyl-
aminophthalimide

PPh₃

DEAD or DIAD

N-Alkylated Product

Triphenylphosphine
oxide (TPPO)

Hydrazodicarboxylate

 THF
 0 °C to RT

 (Inversion of Stereochemistry)

Click to download full resolution via product page

Mitsunobu reaction pathway.

General Protocol for Mitsunobu Reaction:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the

alcohol (1.0 equivalent), N-tert-butoxycarbonylaminophthalimide (1.2 equivalents), and

triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. Ensure the

internal temperature remains low during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 6-18 hours, monitoring by TLC. The formation of a white

precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

Workup: Concentrate the reaction mixture under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b157167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the residue by column chromatography on silica gel. The non-polar by-

products (triphenylphosphine oxide and the reduced hydrazodicarboxylate) can typically be

eluted first with a low-polarity eluent (e.g., hexane/ethyl acetate), followed by the desired N-

alkylated product.

This guide provides foundational technical information for professionals working with N-tert-

butoxycarbonylaminophthalimide. For specific applications, further optimization of the

described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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